In Vivo PDT Efficacy in Mammary Carcinoma: AlOH-PC Liposomal Gel vs. Clinically Approved Metvix
In a direct head-to-head in vivo comparison using athymic nude mice bearing subcutaneous MDA-MB-231 human mammary carcinoma xenografts, liposomal hydroxyl-aluminium phthalocyanine (AlOH-PC) gel achieved complete tumor remission in 90% (9/10) of animals, whereas the clinically approved photosensitizer Metvix (methyl aminolevulinate cream) only postponed tumor growth without achieving remission [1]. Furthermore, the drug-to-light interval was dramatically shortened: Metvix required hours between application and irradiation, while liposomal AlOH-PC produced remarkable outcomes after only 10 minutes [1]. Both treatments were followed by PDT irradiation at 600–700 nm (635 nm peak) [1].
| Evidence Dimension | Complete tumor remission rate in MDA-MB-231 mammary carcinoma xenograft model |
|---|---|
| Target Compound Data | 90% complete remission (9/10 animals); effective drug-to-light interval: 10 minutes |
| Comparator Or Baseline | Metvix (methyl aminolevulinate): 0% complete remission (tumor growth postponed only); drug-to-light interval: hours |
| Quantified Difference | 90 percentage-point absolute increase in complete remission rate; ≥24-fold reduction in drug-to-light interval |
| Conditions | Athymic nude mice, subcutaneous MDA-MB-231 xenografts, topical liposomal gel formulation, 600–700 nm irradiation (635 nm peak) |
Why This Matters
This represents a categorical efficacy advantage (cure vs. growth delay) in a preclinical model that directly informs procurement decisions for translational PDT research programs.
- [1] Sutoris, K.; Vetvicka, D.; Horak, L.; Benes, J.; Nekvasil, M.; Jezek, P.; Zadinova, M.; Pouckova, P. Evaluation of Topical Photodynamic Therapy of Mammary Carcinoma with an Experimental Gel Containing Liposomal Hydroxyl-aluminium Phthalocyanine. Anticancer Res. 2012, 32 (9), 3769–3774. PMID: 22993318. View Source
